

# Crystal Structure of 2-Hydroxy-6-methylquinoxaline: A Comprehensive Technical Guide

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## Compound of Interest

Compound Name: 2-Hydroxy-6-methylquinoxaline

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## Abstract

Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse and potent biological activities.[1][2] This technical guide focuses on a specific derivative, **2-Hydroxy-6-methylquinoxaline**, also known as 6-methylquinoxalin-2(1H)-one. The document aims to provide a comprehensive overview of its structural characteristics, synthesis, and physicochemical properties. However, a thorough search of the existing scientific literature and crystallographic databases, including the Cambridge Structural Database (CSD), reveals that a definitive single-crystal X-ray diffraction study determining the precise crystal structure of **2-Hydroxy-6-methylquinoxaline** has not been publicly reported.[3] Consequently, this guide will synthesize the available information on closely related analogs and the foundational chemistry of the quinoxaline scaffold to provide a robust theoretical and practical framework for researchers.

## Introduction: The Significance of the Quinoxaline Scaffold

The quinoxaline ring system, a fusion of a benzene and a pyrazine ring, serves as a vital pharmacophore in the development of novel therapeutic agents.[4] The inherent aromaticity

and the presence of nitrogen atoms in the pyrazine ring allow for a multitude of intermolecular interactions, including hydrogen bonding and  $\pi$ - $\pi$  stacking, which are crucial for molecular recognition and binding to biological targets.[1] Modifications to the quinoxaline core have yielded compounds with a broad spectrum of pharmacological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[1][2] The subject of this guide, **2-Hydroxy-6-methylquinoxaline**, is a member of this important class of compounds.

## Physicochemical Properties of 2-Hydroxy-6-methylquinoxaline

While a definitive crystal structure is not available, fundamental physicochemical properties of **2-Hydroxy-6-methylquinoxaline** have been reported, providing a baseline for its characterization.

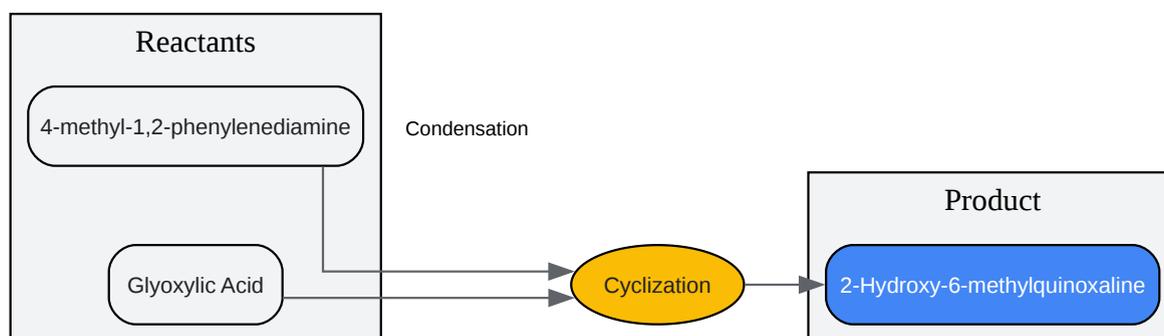
Property	Value	Source
Chemical Formula	C <sub>9</sub> H <sub>8</sub> N <sub>2</sub> O	
Molecular Weight	160.17 g/mol	
CAS Number	5762-64-1	
Melting Point	274 °C	
Appearance	Solid	[5][6]
Tautomerism	It exists in keto-enol tautomeric forms as 6-methylquinoxalin-2(1H)-one and 2-hydroxy-6-methylquinoxaline.	[7]

## Synthesis of Quinoxaline Derivatives: A General Overview

The synthesis of quinoxaline derivatives often involves the condensation of an *o*-phenylenediamine with a 1,2-dicarbonyl compound. For 2-hydroxyquinoxaline derivatives, a common synthetic route involves the reaction of an *o*-phenylenediamine with an  $\alpha$ -keto acid or its equivalent.

## Illustrative Synthetic Pathway

A general and widely applicable method for the synthesis of the 2-hydroxyquinoxaline scaffold is the condensation of the appropriately substituted o-phenylenediamine with glyoxylic acid. This reaction proceeds through a cyclization-condensation mechanism to yield the desired quinoxalinone ring system.



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Caption: Generalized synthetic scheme for **2-Hydroxy-6-methylquinoxaline**.

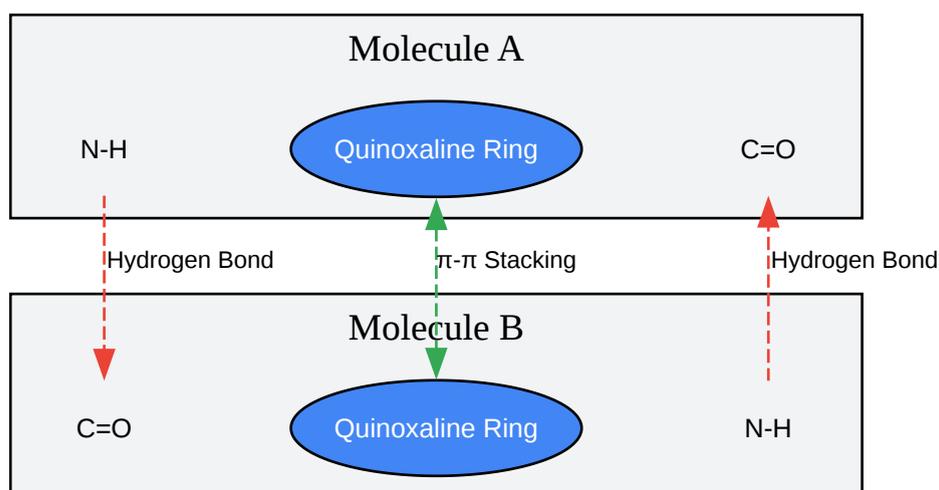
## Predicted Molecular Geometry and Intermolecular Interactions

In the absence of experimental crystallographic data, we can infer the likely structural features of **2-Hydroxy-6-methylquinoxaline** based on the known crystal structures of analogous compounds, such as 1-ethyl-3-methylquinoxalin-2(1H)-one and other derivatives.<sup>[1]</sup>

The molecule is expected to be largely planar due to the fused aromatic ring system. The lactam-lactim tautomerism between the keto (6-methylquinoxalin-2(1H)-one) and enol (**2-hydroxy-6-methylquinoxaline**) forms is a key feature. In the solid state, the keto form is often predominant and stabilized by intermolecular hydrogen bonding.

## Hydrogen Bonding and Crystal Packing

It is highly probable that in the crystalline state, molecules of **2-Hydroxy-6-methylquinoxaline** would be linked by intermolecular N-H...O hydrogen bonds, forming centrosymmetric dimers or extended chains. These interactions are a common feature in the crystal packing of related quinoxalinone structures.[1] Furthermore,  $\pi$ - $\pi$  stacking interactions between the planar quinoxaline ring systems of adjacent molecules are also anticipated, contributing to the overall stability of the crystal lattice.[1]



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Caption: Predicted intermolecular interactions in solid **2-Hydroxy-6-methylquinoxaline**.

## Experimental Protocol: Single-Crystal X-ray Diffraction

For researchers aiming to determine the crystal structure of **2-Hydroxy-6-methylquinoxaline**, the following is a standardized, field-proven protocol for single-crystal X-ray diffraction (SCXRD).

### Step 1: Crystal Growth (Self-Validating System)

- Rationale: The quality of the single crystal is paramount for a successful structure determination. The choice of solvent and crystallization method is critical.
- Protocol:

- Synthesize and purify **2-Hydroxy-6-methylquinoxaline** to the highest possible degree (>98%).
- Dissolve the purified compound in a suitable solvent (e.g., ethanol, methanol, or a mixture such as DMF/ethanol) to near saturation at an elevated temperature.
- Slowly cool the solution to room temperature. For compounds with higher solubility, slow evaporation of the solvent at a constant temperature is a viable alternative.
- Allow the solution to stand undisturbed for several days to weeks. The formation of well-defined, single crystals is a key indicator of success.
- Carefully select a crystal of suitable size (typically 0.1-0.3 mm in all dimensions) with well-defined faces and no visible defects under a microscope.

## Step 2: Data Collection

- Rationale: A high-quality dataset is essential for accurate structure solution and refinement. Modern diffractometers with sensitive detectors are crucial.
- Protocol:
  - Mount the selected crystal on a goniometer head.
  - Use a single-crystal X-ray diffractometer, such as a Bruker D8 Venture, equipped with a Photon detector and using Cu-K $\alpha$  ( $\lambda = 1.54178 \text{ \AA}$ ) or Mo-K $\alpha$  ( $\lambda = 0.71073 \text{ \AA}$ ) radiation.
  - Cool the crystal to a low temperature (e.g., 100-150 K) using a nitrogen or helium cryostream to minimize thermal vibrations and potential radiation damage.
  - Perform a preliminary unit cell determination.
  - Collect a full sphere of diffraction data, ensuring high redundancy and completeness.

## Step 3: Structure Solution and Refinement

- Rationale: The collected diffraction data is used to solve the phase problem and refine the atomic positions to obtain the final crystal structure.

- Protocol:
  - Integrate the diffraction data and perform necessary corrections for absorption.
  - Solve the crystal structure using direct methods or Patterson methods with software such as SHELXT.
  - Refine the structural model against the experimental data using full-matrix least-squares on  $F^2$  with software such as SHELXL.
  - Locate and refine all non-hydrogen atoms anisotropically.
  - Identify hydrogen atoms from the difference Fourier map and refine them isotropically or using a riding model.
  - Validate the final structure using tools like PLATON and check for any crystallographic alerts.

## Future Outlook and Research Directions

The determination of the crystal structure of **2-Hydroxy-6-methylquinoxaline** would be a valuable contribution to the field of medicinal chemistry. It would provide a precise understanding of its three-dimensional geometry and intermolecular interactions, which is crucial for structure-activity relationship (SAR) studies and the rational design of new quinoxaline-based drugs. Researchers are encouraged to pursue the synthesis and crystallization of this compound to elucidate its definitive solid-state structure.

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- To cite this document: BenchChem. [Crystal Structure of 2-Hydroxy-6-methylquinoxaline: A Comprehensive Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1589273#crystal-structure-of-2-hydroxy-6-methylquinoxaline]

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